molecular formula C12H16FN B13537215 3-(4-Fluoro-2-methylbenzyl)pyrrolidine

3-(4-Fluoro-2-methylbenzyl)pyrrolidine

Cat. No.: B13537215
M. Wt: 193.26 g/mol
InChI Key: FYRMNVVIFUIOOD-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylbenzyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzyl group substituted with a fluorine atom and a methyl group.

Preparation Methods

The synthesis of 3-(4-Fluoro-2-methylbenzyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques are often employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

3-(4-Fluoro-2-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Fluoro-2-methylbenzyl)pyrrolidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine substituent play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by altering their conformation or by inhibiting their function .

Comparison with Similar Compounds

3-(4-Fluoro-2-methylbenzyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combined presence of the fluorine and methyl substituents, which can enhance its chemical stability and biological activity compared to its analogs .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

3-[(4-fluoro-2-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H16FN/c1-9-6-12(13)3-2-11(9)7-10-4-5-14-8-10/h2-3,6,10,14H,4-5,7-8H2,1H3

InChI Key

FYRMNVVIFUIOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2CCNC2

Origin of Product

United States

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